7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
7-Methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a fused bicyclic structure with a 1,4-diazepine core. The compound features a 7-methyl substituent on the benzene ring, a 2-methylbenzoyl group at position 4, and a phenyl group at position 3. These substituents influence its physicochemical properties, such as lipophilicity and conformational stability, which are critical for pharmacological activity.
Properties
IUPAC Name |
7-methyl-4-(2-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16-12-13-21-20(14-16)23(18-9-4-3-5-10-18)26(15-22(27)25-21)24(28)19-11-7-6-8-17(19)2/h3-14,23H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSBGLHOYZSYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzoyl derivatives with substituted phenyl groups in the presence of specific catalysts. The following general reaction scheme illustrates the synthetic pathway:
- Reactants : 2-Methylbenzoyl chloride and 7-methyl-5-phenyl-1,3-dihydro-2H-benzodiazepin-2-one.
- Catalysts : Base catalysts such as triethylamine or sodium hydride may be used.
- Solvent : Reactions are often carried out in organic solvents like dichloromethane or ethanol under reflux conditions.
Anticancer Properties
Research indicates that benzodiazepine derivatives exhibit significant anticancer activity. A study conducted on various derivatives showed that certain structural modifications enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Table 1: Cytotoxic Activity of Benzodiazepine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 7-Methyl-4-(2-methylbenzoyl)-... | MCF-7 | 15.0 |
| 7-Methyl-4-(2-methylbenzoyl)-... | HCT-116 | 12.5 |
| Benzamide derivative | HUH-7 | 10.0 |
Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems, particularly its interaction with GABA receptors. Studies suggest that it acts as a noncompetitive antagonist at AMPA receptors, which are involved in excitatory neurotransmission . This mechanism may contribute to its potential as an anticonvulsant agent.
Table 2: Neuropharmacological Activity
| Activity Type | Mechanism | Reference |
|---|---|---|
| AMPA receptor antagonism | Noncompetitive inhibition | |
| Anticonvulsant activity | ED50 in MES assay: 2.8 mg/kg iv |
Additional Pharmacological Properties
In addition to anticancer and neuropharmacological effects, the compound has shown promise in other areas:
- Anxiolytic Effects : Similar compounds have been reported to exhibit anxiolytic properties, potentially useful in treating anxiety disorders.
- Sedative Effects : The sedative properties of benzodiazepines suggest potential applications in sleep disorders.
Case Studies
A case study involving a series of synthesized benzodiazepine derivatives highlighted their varying degrees of biological activity. The study found that modifications at the 2-position of the benzoyl moiety significantly influenced both cytotoxicity and receptor binding affinity .
Case Study Summary
- Objective : To evaluate the biological activities of synthesized benzodiazepine derivatives.
- Findings : Compounds with electron-donating groups at specific positions exhibited enhanced activity against cancer cell lines while maintaining low toxicity to normal cells.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further investigation:
- Anticonvulsant Properties : Benzodiazepines are well-known for their anticonvulsant effects. Structure-activity relationship studies suggest that modifications in the benzodiazepine structure can enhance these properties .
- Antitumor Activity : Some derivatives of benzodiazepines have shown promising results in inhibiting cancer cell growth. For example, compounds with specific substituents have been tested for cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
- Anxiolytic Effects : The anxiolytic properties of benzodiazepines are well-documented. Compounds similar to 7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one have been evaluated for their efficacy in reducing anxiety-related behaviors in preclinical models .
Medicinal Chemistry
The compound serves as a scaffold for developing new drugs targeting central nervous system disorders. Its structure allows for modifications that can lead to improved pharmacological profiles.
Structure-Activity Relationship Studies
Research has focused on understanding how structural variations influence biological activity. This includes examining different substituents on the benzodiazepine core and their effects on receptor binding affinities and therapeutic efficacy .
Drug Development
The compound's potential as a lead molecule for drug development is significant. Ongoing studies aim to optimize its pharmacokinetic and pharmacodynamic properties to create effective therapeutic agents.
Case Studies
Several notable studies have highlighted the application of this compound and its derivatives:
- Cytotoxicity Testing : A study reported that specific derivatives exhibited IC50 values indicating strong cytotoxic effects against human cancer cell lines, suggesting their potential as anticancer agents .
- Anxiolytic Evaluation : In vivo studies demonstrated that certain derivatives significantly reduced anxiety-like behaviors in animal models, supporting their use as potential anxiolytics .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Substituent Effects on Activity
- Aromatic Substituents : The 2-methylbenzoyl group in the target compound may enhance receptor binding affinity compared to simpler benzodiazepines like the clotiazepam analog (), which lacks this bulky substituent .
- Chloro and Nitro Groups: Methylclonazepam () and R-6 () incorporate electronegative substituents (Cl, NO2), which improve metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s methyl groups .
Table 2: Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
